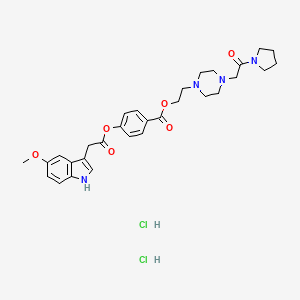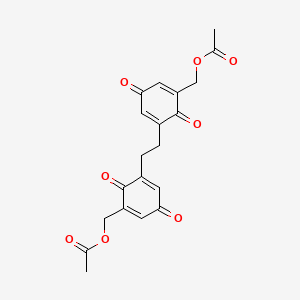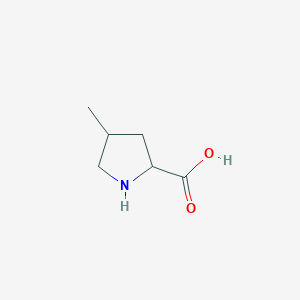
4-Methylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
4-Methylpyrrolidine-2-carboxylic acid, also known as ®-2-Methylpyrrolidine-2-carboxylic acid, is a chemical compound with the molecular weight of 129.16 . It is a solid substance at room temperature . This compound is also known by its CAS Number: 63399-77-9 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound’s physical form and properties are influenced by factors such as its stereochemistry and the spatial orientation of its substituents .Aplicaciones Científicas De Investigación
Asymmetric Catalysis : 4-Methylpyrrolidine-2-carboxylic acid derivatives, such as 4-aminopyrrolidine-2-carboxylate esters, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This application is significant in producing chiral compounds, which are crucial in pharmaceuticals and other fields (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Chemiluminescence in HPLC : Derivatives like 2-(2-Aminoethyl)-1-methylpyrrolidine are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Synthesis of Fluoropyrrolidine Derivatives : In medicinal chemistry, fluoropyrrolidine derivatives, synthesized from this compound, are used in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Copper-Catalyzed N-Arylation : The compound is effective as a ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides, which is a valuable process in organic synthesis (Wang, Liu, Wang, Ma, & Zhang, 2010).
Oxidation Reactions : Used in oxidation reactions, for example, N-Methylpyrrolidin-2-one hydrotribromide (MPHT) catalyzes the oxidation of aromatic aldehydes to carboxylic acids (Joseph, Jain, & Sain, 2007).
Synthesis of Pyrrolidine Derivatives : It serves as a starting material or intermediate in synthesizing various pyrrolidine-3-carboxylic acid derivatives, which have applications in drug development and synthetic chemistry (Yin, Garifullina, & Tanaka, 2017).
Safety and Hazards
Direcciones Futuras
The field of drug conjugates, including peptide-drug conjugates (PDCs) like 4-Methylpyrrolidine-2-carboxylic acid, continues to advance with the application of new technologies . The design of new pyrrolidine compounds with different biological profiles is guided by the understanding of the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
4-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQZEWNZXRJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952445 | |
| Record name | 4-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3005-85-4, 23009-50-9 | |
| Record name | 4-Methylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3005-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 - 240 °C | |
| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



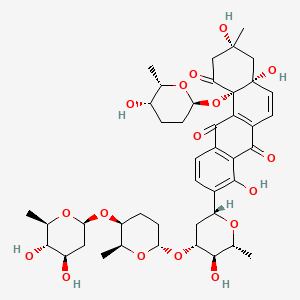

![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)
![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)

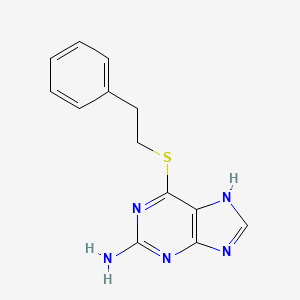
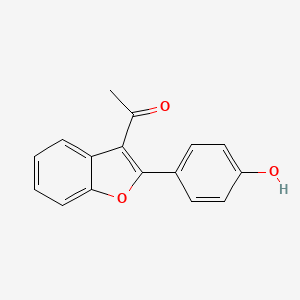
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)


